Acetic acid;4-iodohex-3-en-3-ol
Description
Acetic acid;4-iodohex-3-en-3-ol is a hybrid compound combining acetic acid (CH₃COOH) and 4-iodohex-3-en-3-ol. The latter moiety features a six-carbon chain with a hydroxyl group at position 3, a double bond between carbons 3 and 4, and an iodine substituent at carbon 2.
Properties
CAS No. |
112701-53-8 |
|---|---|
Molecular Formula |
C8H15IO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
acetic acid;4-iodohex-3-en-3-ol |
InChI |
InChI=1S/C6H11IO.C2H4O2/c1-3-5(7)6(8)4-2;1-2(3)4/h8H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
CGIIILYSINQCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)I)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-iodohex-3-en-3-ol typically involves the iodination of hex-3-en-3-ol followed by esterification with acetic acid. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. For example, the iodination can be carried out using iodine and a suitable oxidizing agent, while the esterification may involve the use of an acid catalyst such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-iodohex-3-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Acetic acid;4-iodohex-3-en-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;4-iodohex-3-en-3-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and acetic acid groups can form hydrogen bonds and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related acetic acid derivatives and halogenated alcohols.
Key Differences and Reactivity
- Halogenation Effects: The iodine atom in 4-iodohex-3-en-3-ol increases molecular weight and reduces volatility compared to non-halogenated analogues like ethyl acetate. Iodine’s polarizability may enhance nucleophilic substitution or Suzuki coupling reactivity .
- Acidity : Acetic acid (pKa ~2.5) is more acidic than its ester derivatives (e.g., ethyl acetate, pKa ~25) but less acidic than chloroacetic acid (pKa ~2.86) due to the electron-withdrawing chlorine .
- Solubility: The hydroxyl group in 4-iodohex-3-en-3-ol improves water solubility compared to purely hydrophobic esters. However, the iodine substituent may reduce solubility relative to non-halogenated alcohols .
Metabolic and Industrial Relevance
- Biosynthesis: Acetic acid is a key metabolite in bacterial fermentation (e.g., Acetobacter spp.), where alcohol dehydrogenases (ADHs) oxidize ethanol to acetic acid .
- Production Methods: Industrial acetic acid is primarily made via methanol carbonylation (Monsanto/Cativa processes) . Halogenated variants may require specialized catalytic systems or electrophilic iodination.
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